molecular formula C11H18BNO4S B1386964 (5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid CAS No. 874219-47-3

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

Cat. No. B1386964
M. Wt: 271.15 g/mol
InChI Key: PDKNOWSWRNUQHQ-UHFFFAOYSA-N
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Description

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid, also known as 5-Bn-2-Me-SBPA, is a boronic acid derivative of 2-methylphenyl sulfamoyl that has been studied for its potential applications in scientific research. It is a valuable tool for researchers in the fields of medicinal chemistry, chemical biology, and synthetic chemistry.

Scientific Research Applications

  • Synthesis of N-heterocycles via sulfinimines

    • Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .
    • Method : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Results : The review covers literature from 2010–2020 and provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines .
  • Synthesis of tert-butanesulfinamide

    • Application : The synthesis and applications of tert-butanesulfinamide have been reviewed .
    • Method : The review does not provide specific methods, but it discusses the synthesis and applications of tert-butanesulfinamide .
    • Results : The review has been cited by 249 articles, indicating its impact in the field .
  • d-neighbor equivalence applications

    • Application : The paper discusses the d-neighbor equivalence and its algorithmic applications of width measures .
    • Method : The paper designs a framework to obtain efficient algorithms for several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
    • Results : The results obtained highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .
  • Photothermal applications of 2D nanomaterials

    • Application : The review discusses the photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Method : The review does not provide specific methods, but it discusses the photothermal applications of 2D nanomaterials .
    • Results : The review provides valuable information and insights for future research on photothermal conversion and 2D nanomaterials .
  • d-neighbor equivalence applications

    • Application : The paper discusses the d-neighbor equivalence and its algorithmic applications of width measures .
    • Method : The paper designs a framework to obtain efficient algorithms for several problems with a global constraint (acyclicity or connectivity) such as Connected Dominating Set, Node Weighted Steiner Tree, Maximum Induced Tree, Longest Induced Path, and Feedback Vertex Set .
    • Results : The results obtained highlight the importance of the d-neighbor equivalence relation on the algorithmic applications of width measures .
  • Photothermal applications of 2D nanomaterials

    • Application : The review discusses the photothermal applications of 2D nanomaterials including photothermal therapy, water evaporation, thermochemical reactions, electrostatic lithography, catalysis, light-driven actuation, photothermal electrodes, energy storage, wearable heaters and wound healing .
    • Method : The review does not provide specific methods, but it discusses the photothermal applications of 2D nanomaterials .
    • Results : The review provides valuable information and insights for future research on photothermal conversion and 2D nanomaterials .

properties

IUPAC Name

[5-(tert-butylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-9(7-10(8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNOWSWRNUQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657418
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(N-(tert-Butyl)sulfamoyl)-2-methylphenyl)boronic acid

CAS RN

874219-47-3
Record name [5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60657418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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